Benzyl [6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide
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Overview
Description
Benzyl [6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole. These heterocyclic compounds are known for their extensive therapeutic uses and are of prime importance in drug design and development . The unique structure of this compound allows it to interact with various biological targets, making it a valuable entity in medicinal chemistry.
Preparation Methods
The synthesis of Benzyl [6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Benzyl [6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It has been studied for its potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitor agent . In medicinal chemistry, it is explored for its ability to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. Additionally, it has shown promise as an antitubercular agent .
Mechanism of Action
The mechanism of action of Benzyl [6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s ability to form hydrogen bonds and other interactions with target receptors enhances its bioactivity profile.
Comparison with Similar Compounds
Similar compounds to Benzyl [6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide include other triazolothiadiazine derivatives. These compounds share the triazole and thiadiazole core but differ in their substituents, which can significantly impact their biological activity and therapeutic potential . For example, 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines are structural variants that exhibit different pharmacological properties .
Properties
Molecular Formula |
C16H14N4S3 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-(benzylsulfanylmethyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H14N4S3/c1-2-5-12(6-3-1)10-21-11-14-17-18-16-20(14)19-15(23-16)9-13-7-4-8-22-13/h1-8H,9-11H2 |
InChI Key |
APDWYYWZMGWKLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NN=C3N2N=C(S3)CC4=CC=CS4 |
Origin of Product |
United States |
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